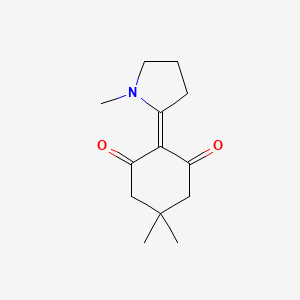
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a synthetic organic compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of multiple methyl groups and a carbaldehyde functional group. This compound is used in various applications, including fragrance formulations and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The resulting intermediate undergoes cyclization with phosphoric acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances and as a chemical additive in various products.
Mécanisme D'action
The mechanism of action of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetramethyl-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl ethanone:
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Another fragrance compound with a similar structure.
Uniqueness
The presence of the aldehyde group in 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde makes it unique compared to other similar compounds.
Propriétés
Numéro CAS |
62668-70-6 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2,3,4,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-6-5-7-13-11(3)10(2)12(4)14(8-16)15(9)13/h8-9H,5-7H2,1-4H3 |
Clé InChI |
FFBXBSCAFUMLCI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C(=C(C(=C2C)C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
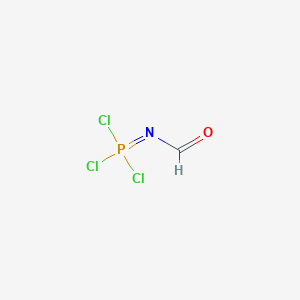
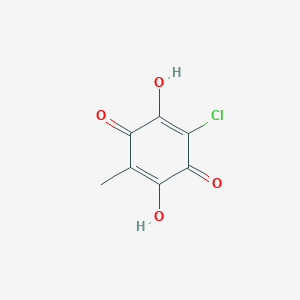




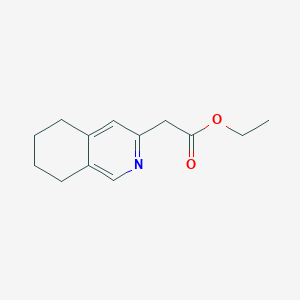
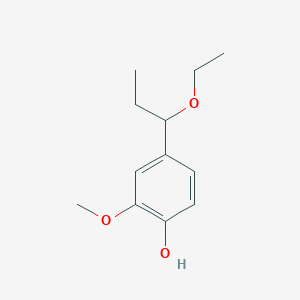


![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
